1,4-Bis(1-chloro-1-methylethyl)benzene
Overview
Description
“1,4-Bis(1-chloro-1-methylethyl)benzene” is also known as “1,4-Diisopropylbenzene”, “p-Diisopropylbenzene”, “4-Isopropylcumene”, and "Benzene, 1,4-diisopropyl-" . It has the molecular formula C12H18 and a molecular weight of 162.2713 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C12H18/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-10H,1-4H3
. This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 162.2713 . More specific properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Cationic Polymerization Initiator
1,4-Bis(1-chloro-1-methylethyl)benzene has been studied for its role as an initiator in cationic polymerizations. It forms a charge transfer (CT) complex with BCl3, facilitating the formation of carbenium ions, which are crucial for initiating cationic polymerizations (Dittmer, Pask, & Nuyken, 1992).
Polymer Synthesis
This compound is also used in the controlled synthesis of polymers, such as 1,1,3-trimethyl substituted polyindanes. The conditions of the polymerization process, including monomer and initiator concentrations, greatly influence the yield, molar mass, and structure of the polymers (Dittmer, Gruber, & Nuyken, 1989).
Synthesis of Organotransition Metal Compounds
This compound serves as a precursor in the synthesis of certain organotransition metal compounds. For example, its reaction with 1,4-dilithio-1,2,3,4-tetraphenyl-1,3-butadiene yields bis(silacyclopentadienyl) aromatic systems, useful in organometallic chemistry (Kong & Ahn, 1997).
Soluble Precursor for Polybenzoxazole
It's involved in the synthesis of hydroxy-substituted polyenaminonitrile, acting as a precursor for rigid-rod polybenzoxazole. This application is significant in the development of high-performance polymers with thermal stability (Kim & Lee, 2001).
Development of Novel Fluorine-containing Polyetherimide
The compound plays a role in the synthesis of novel fluorine-containing polyetherimide, a material with potential applications in advanced polymer technologies (Yu Xin-hai, 2010).
Properties
IUPAC Name |
1,4-bis(2-chloropropan-2-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2/c1-11(2,13)9-5-7-10(8-6-9)12(3,4)14/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRGEEAABGHXBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(C)(C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064648 | |
Record name | 1,4-Bis(2-chloroisopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7374-80-3 | |
Record name | 1,4-Bis(1-chloro-1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7374-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,4-bis(1-chloro-1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007374803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,4-bis(1-chloro-1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Bis(2-chloroisopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.